delta(3)-Thiazoline-4-carboxylate

Vue d'ensemble

Description

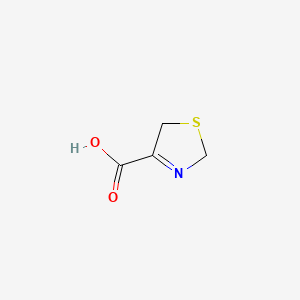

Delta(3)-Thiazoline-4-carboxylate is a heterocyclic compound containing a thiazoline ring fused with a carboxylate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Delta(3)-Thiazoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of cysteine derivatives with carbonyl compounds under acidic conditions. The reaction typically proceeds through the formation of an intermediate thioamide, which then cyclizes to form the thiazoline ring.

Industrial Production Methods: In industrial settings, this compound is often produced using optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: Delta(3)-Thiazoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring, altering the compound’s chemical properties.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazoline nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazoline derivatives.

Applications De Recherche Scientifique

Delta(3)-Thiazoline-4-carboxylate has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.

Industry: It is utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism by which delta(3)-Thiazoline-4-carboxylate exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

Comparaison Avec Des Composés Similaires

- Thiazolidine-4-carboxylate

- Thiazoline-2-thione

- Thiazolidine-2-thione

Delta(3)-Thiazoline-4-carboxylate stands out due to its versatility and potential for various applications, making it a valuable compound in both research and industrial contexts.

Activité Biologique

Delta(3)-Thiazoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazoline ring, which contributes to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The mechanism by which this compound exerts its effects primarily involves enzyme inhibition. The compound binds to the active sites of specific enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and biological pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives of related thiazole compounds have been identified with promising activity against M. tuberculosis, suggesting that this compound may serve as a scaffold for developing new anti-tubercular agents .

Anticancer Potential

In addition to its antimicrobial effects, this compound derivatives have shown potential as anticancer agents. A study highlighted the synthesis of thiazole derivatives that exhibited significant anti-proliferative effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The most potent compounds demonstrated IC50 values indicating effective inhibition of cell growth .

Comparative Biological Activity

The table below summarizes the biological activities of this compound compared to similar compounds:

| Compound | Activity Type | IC50/MIC Values |

|---|---|---|

| This compound | Antimicrobial | MIC: 0.06 µg/ml (against M. tuberculosis) |

| Thiazolidine-4-carboxylate | Anticancer | IC50: 2.44 µM (against LoVo) |

| Thiazoline-2-thione | Antimicrobial | MIC: 0.25 µg/ml (against E. coli) |

| Thiazolidine-2-thione | Anticancer | IC50: 23.29 µM (against MCF-7) |

Case Studies

- Antimicrobial Activity Against Mycobacterium tuberculosis : A study modified naturally occurring antibiotics to create derivatives based on the thiazole scaffold, leading to compounds with enhanced activity against M. tuberculosis H37Rv. The most effective derivative exhibited an MIC significantly lower than traditional treatments .

- Anticancer Activity : Another investigation into thiazole derivatives revealed that certain compounds induced cell cycle arrest in cancer cell lines, promoting apoptosis and demonstrating potential for further development as anticancer drugs .

Propriétés

IUPAC Name |

2,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c6-4(7)3-1-8-2-5-3/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREQLINHYFEKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NCS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223111 | |

| Record name | delta(3)-Thiazoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72781-97-6 | |

| Record name | delta(3)-Thiazoline-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072781976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta(3)-Thiazoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.